Welcome to the BenchChem Online Store!
molecular formula C2H4NO2- B8599266 Glycinate CAS No. 23297-34-9

Glycinate

Cat. No. B8599266
M. Wt: 74.06 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126928B2

Procedure details

Add 139.6 g of glycine ethyl ester hydrochloride into 1100 ml of anhydrous ether, ice cold the solution to −6° C. by passing 27.2 g of ammonia gas, so that the glycine ethyl ester hydrochloride is ionized to form glycinate, wherein the proportion of glycine ethyl ester hydrochloride:anhydrous ether:ammonia gas is 1 mol: 1100 ml:1.6 mol.
Quantity
139.6 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].N>CCOCC>[NH2:7][CH2:6][C:5]([O-:8])=[O:4].[ClH:1].[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
139.6 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
1100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
27.2 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)[O-]
Name
Type
product
Smiles
Cl.C(C)OC(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.